1-[(4-methyl-3-nitrophenyl)sulfonyl]-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine
Overview
Description
1-[(4-methyl-3-nitrophenyl)sulfonyl]-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine is a complex organic compound that features a piperazine ring substituted with a sulfonyl group and a phenylprop-2-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-methyl-3-nitrophenyl)sulfonyl]-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine typically involves multiple steps:
Formation of the sulfonyl chloride intermediate: This step involves the reaction of 4-methyl-3-nitrobenzenesulfonyl chloride with a suitable base to form the sulfonyl chloride intermediate.
Nucleophilic substitution: The sulfonyl chloride intermediate is then reacted with 4-[(2E)-3-phenylprop-2-en-1-yl]piperazine under basic conditions to form the final product.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-methyl-3-nitrophenyl)sulfonyl]-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine can undergo various types of chemical reactions:
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Oxidation: Potassium permanganate in an acidic medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Reduction: 1-[(4-methyl-3-aminophenyl)sulfonyl]-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine.
Oxidation: 1-[(4-carboxy-3-nitrophenyl)sulfonyl]-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(4-methyl-3-nitrophenyl)sulfonyl]-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent due to its unique structure and functional groups.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[(4-methyl-3-nitrophenyl)sulfonyl]-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, altering their activity.
Pathways Involved: The binding of this compound to its targets can modulate various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
1-[(4-methylphenyl)sulfonyl]-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine: Lacks the nitro group, making it less reactive in reduction reactions.
1-[(4-nitrophenyl)sulfonyl]-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine: Lacks the methyl group, affecting its overall hydrophobicity and reactivity.
Uniqueness: 1-[(4-methyl-3-nitrophenyl)sulfonyl]-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine is unique due to the presence of both the nitro and methyl groups, which confer distinct chemical properties and reactivity patterns. This makes it a valuable compound for various chemical and biological studies.
Properties
IUPAC Name |
1-(4-methyl-3-nitrophenyl)sulfonyl-4-[(E)-3-phenylprop-2-enyl]piperazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c1-17-9-10-19(16-20(17)23(24)25)28(26,27)22-14-12-21(13-15-22)11-5-8-18-6-3-2-4-7-18/h2-10,16H,11-15H2,1H3/b8-5+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZKKOEJJIZZRLN-VMPITWQZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)CC=CC3=CC=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C/C=C/C3=CC=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80416807 | |
Record name | AC1NSSFE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80416807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5354-74-5 | |
Record name | AC1NSSFE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80416807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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